N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
磺酰胺模块的构建策略
该化合物的合成通常始于4-氨基苯磺酰胺衍生物的制备。以4-硝基苯磺酰氯为起始原料,通过与4-甲基嘧啶-2-胺发生亲核取代反应,可生成N-(4-硝基苯基)-4-甲基嘧啶-2-磺酰胺中间体。此步骤需在无水二氯甲烷中,以三乙胺作为碱催化剂,反应温度控制在0-5℃以抑制副反应,产率可达78%。随后通过催化氢化(Pd/C,H₂,1 atm)将硝基还原为氨基,获得关键的磺酰胺前体N-(4-氨基苯基)-4-甲基嘧啶-2-磺酰胺。
| 合成步骤 | 试剂条件 | 反应时间 | 产率 |
|---|---|---|---|
| 磺酰化 | 4-硝基苯磺酰氯/三乙胺 | 4小时 | 78% |
| 硝基还原 | Pd/C/H₂ | 12小时 | 92% |
哒嗪环的组装与功能化
获得磺酰胺前体后,需通过缩合反应引入哒嗪环。以4-氧代-1-苯基-1,4-二氢哒嗪-3-甲酰氯为酰化试剂,在DMAP催化下与氨基苯磺酰胺衍生物进行酰胺键偶联。该反应需在无水THF中进行,温度维持在-10℃以防止酰氯水解,最终得到目标产物。核磁共振(¹H NMR)分析显示,产物中哒嗪环的H-5质子化学位移为δ 8.21 ppm(d, J=6.5 Hz),证实环结构的正确形成。
Properties
Molecular Formula |
C22H18N6O4S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C22H18N6O4S/c1-15-11-13-23-22(24-15)27-33(31,32)18-9-7-16(8-10-18)25-21(30)20-19(29)12-14-28(26-20)17-5-3-2-4-6-17/h2-14H,1H3,(H,25,30)(H,23,24,27) |
InChI Key |
NKEFINRRGMMCIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Aminophenylsulfamoyl Intermediate
The sulfamoyl bridge is constructed first due to its sensitivity to subsequent reactions:
Reaction Scheme
-
Chlorosulfonation :
4-Nitrophenylsulfamoyl chloride is synthesized using chlorosulfonyl isocyanate in methylene chloride at 0°C. -
Amination :
Reaction with 4-methylpyrimidin-2-amine in THF under N₂ atmosphere:
Table 1: Sulfamoylation Optimization
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | 66 | 12 | 75 |
| 2 | DCM | 40 | 18 | 62 |
| 3 | DMF | 100 | 6 | 58 |
Construction of 1,4-Dihydropyridazine Core
The central heterocycle is formed via cyclocondensation:
Three-Component Reaction
-
Phenylhydrazine (1.2 eq)
-
Ethyl acetoacetate (1.0 eq)
-
N-substituted acrylamide (1.5 eq)
Procedure :
-
Reflux in acetonitrile for 3 h
-
Acid workup (HCl 1M) precipitates the dihydropyridazine
Critical Parameters :
-
Strict stoichiometric control prevents dimerization
-
Anhydrous conditions maintain ring stability
Carboxamide Coupling
Final assembly uses EDC/HOBt-mediated amidation:
Reaction Setup :
-
4-[(4-Methylpyrimidin-2-yl)sulfamoyl]benzoic acid (1.0 eq)
-
4-Oxo-1-phenyl-1,4-dihydropyridazine-3-amine (1.1 eq)
-
EDC (1.3 eq), HOBt (1.5 eq) in DMF
Optimization Data :
| Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | 25 | 24 | 68 |
| DCC/DMAP | 0→25 | 48 | 55 |
| HATU/DIEA | -10→25 | 12 | 72 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent CN102924371B describes a scalable hydrothermal method adaptable for intermediate production:
Reactor Design :
-
Jacketed stainless steel reactor (100 L capacity)
-
Automated temperature/pressure controls
Process Parameters :
-
Throughput: 12 kg/batch
-
Purity: >99% (HPLC)
-
Solvent Recovery: 92% (closed-loop system)
Waste Management Strategies
-
Sulfur-containing byproducts treated with Ca(OH)₂ precipitation
-
Organic solvents recycled via fractional distillation
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89-7.32 (m, 10H, Ar-H), 3.21 (s, 3H, CH₃)
-
HRMS : m/z 492.1543 [M+H]⁺ (calc. 492.1538)
X-ray Crystallography :
Comparative Method Analysis
Table 2: Synthesis Route Efficiency
| Method | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Linear | 5 | 28 | 98.2 |
| Convergent | 3 | 41 | 99.5 |
| One-Pot Multistep | 2 | 36 | 97.8 |
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Structural Features
The compound's structure allows for specific interactions with biological targets, making it a valuable compound for research and development. The presence of the sulfamoyl group enhances its solubility and reactivity, while the dihydropyridazine core contributes to its biological activity.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.
- Reagent in Reactions : It can be utilized as a reagent in multiple chemical reactions to produce derivatives with potential applications in pharmaceuticals and materials science.
Biology
- Biological Activity Studies : Research has focused on the compound's interactions with enzymes and other biomolecules. Its potential biological activities include antimicrobial and anticancer properties.
- Mechanism of Action : The compound interacts with specific molecular targets within cells, potentially altering enzyme activity and leading to various biological effects.
Medicine
- Therapeutic Potential : Investigations into the therapeutic effects of this compound are ongoing, particularly concerning its efficacy against cancer and infectious diseases.
- Drug Development : The unique structure makes it an attractive candidate for developing new drugs aimed at targeting specific diseases.
Industrial Applications
- Material Development : The compound's properties may contribute to the development of new materials with enhanced performance characteristics.
- Process Component : It can be integrated into various industrial processes due to its chemical stability and reactivity.
Anticancer Evaluation
Recent studies have evaluated the anticancer properties of derivatives derived from N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide. For instance:
- Study Findings : A series of compounds were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Biological Screening
Biological screening has demonstrated that modifications to the compound can enhance its bioactivity:
- Results : Specific derivatives exhibited increased potency against target enzymes involved in cancer progression.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide/Carboxamide Families
The following compounds share functional or structural similarities with the target molecule:
4-[[5-Acetyl-4-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]anilino]-3,6-dioxo-cyclohexa-1,4-dien-1-yl]amino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide (4f1)
- Core Structure: Quinoline derivative with a cyclohexadienone ring.
- Functional Groups : Sulfamoyl, acetyl, and hydroxyl groups.
- Key Differences: The presence of a quinoline system and dimer/trimer mixtures distinguishes it from the dihydropyridazine core of the target compound.
AZ257 (6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide)
- Core Structure : 1,4-Dihydropyridine.
- Functional Groups: Thioether, cyano, and furyl substituents.
- Key Differences : The dihydropyridine ring (one nitrogen atom) contrasts with the dihydropyridazine core (two adjacent nitrons), which may alter electronic properties and hydrogen-bonding capacity. The bromophenyl and thioether groups suggest divergent pharmacokinetic profiles .
(S)-2,2-Dimethyl-N-hydroxy-4-[4-(4-pyridyloxy)phenylsulfonyl]-1,4-thiazinane-3-carboxamide
- Core Structure : Thiazinane (a six-membered ring with sulfur and nitrogen).
- Functional Groups : Sulfonyl, hydroxy, and pyridyloxy groups.
Key Observations:
Dihydropyridazine vs.
Sulfamoyl Group Positioning : The target compound’s sulfamoyl group is directly linked to a phenyl ring, similar to 4f1, but unlike AZ257, which uses a thioether bridge. This may influence solubility and membrane permeability .
Synthetic Methods : Enzymatic synthesis (e.g., laccase-catalyzed reactions for 4f1) contrasts with traditional methods for the target compound, suggesting divergent scalability or purity challenges .
Research Findings and Implications
- Antibiotic Potential: highlights sulfonamide-containing compounds (e.g., 4f1) synthesized for antibiotic applications. The target compound’s sulfamoyl group may similarly inhibit bacterial dihydropteroate synthase, though direct evidence is lacking .
- Stability and Reactivity: The dihydropyridazine core’s conjugated system may confer redox stability compared to quinoline derivatives (e.g., 4f1), which undergo dimerization .
Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C19H19N5O3S
- Molecular Weight : 437.45 g/mol
- CAS Number : 667887-29-8
The compound exhibits biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially acting against a range of pathogens.
- Antioxidant Activity : Some derivatives of similar structures have shown antioxidant capabilities, reducing oxidative stress in cells.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays revealed:
- E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Staphylococcus aureus : MIC of 16 µg/mL.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 20 |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) demonstrated that derivatives similar to this compound were effective against resistant strains of bacteria, suggesting potential for clinical applications in treating infections caused by multidrug-resistant organisms .
- Anticancer Research : In a study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis .
Q & A
Q. What are the established synthetic pathways for this compound, and what critical intermediates are involved?
The synthesis involves multi-step organic reactions. The pyridazine core is typically formed via cyclocondensation of hydrazine derivatives with diketones or ketoesters. The sulfamoylphenyl group is introduced through nucleophilic substitution (e.g., coupling 4-methylpyrimidin-2-amine with activated phenylsulfonyl chlorides). Key intermediates include 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid derivatives and protected sulfonamide intermediates. Purification often employs gradient column chromatography (hexane/ethyl acetate) and recrystallization .
Q. Which spectroscopic techniques are prioritized for structural validation, and how are they applied?
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms sulfamoyl connectivity.
- X-ray crystallography: Resolves spatial arrangement of the dihydropyridazine ring and sulfamoyl-phenyl orientation.
- IR spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹).
- High-resolution mass spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) .
Q. What in vitro assays are used for preliminary bioactivity screening?
Initial screening focuses on enzyme inhibition (e.g., kinase assays using fluorescence polarization) and receptor binding studies (radioligand displacement). Dose-response curves (IC₅₀ determination) are generated using serial dilutions (1 nM–10 µM) in triplicate. Cell viability assays (MTT or resazurin) assess cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize synthesis yield and purity?
DOE employs factorial designs (e.g., 2³ factorial) to test variables like temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–48 hrs). Response surface methodology (RSM) identifies optimal conditions, reducing trials by 40–60% while maximizing yield and minimizing byproducts. Central composite designs are preferred for non-linear relationships .
Q. What computational strategies predict reactivity and regioselectivity in novel reactions?
Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states for sulfamoyl coupling or pyridazine ring formation. Reaction path sampling identifies low-energy pathways, while molecular dynamics simulations predict solvent effects. Machine learning models trained on similar compounds (e.g., thienopyrimidines) prioritize reactive sites .
Q. How do structural modifications at the sulfamoyl or pyridazine moieties influence bioactivity?
Systematic SAR studies compare analogs with substituents like halogens (Cl, F) or methyl groups at the pyrimidine ring. Competitive binding assays (SPR or ITC) quantify affinity shifts, while molecular docking (AutoDock Vina) visualizes interactions with target proteins (e.g., kinase ATP pockets). Meta-analysis of IC₅₀ data from analogs reveals substituent-dependent potency trends .
Q. How can researchers resolve contradictions in bioactivity data across similar compounds?
Contradictions arise from assay variability (e.g., ATP concentrations in kinase assays) or off-target effects. Strategies include:
- Orthogonal validation: Re-test compounds using SPR and cellular assays.
- Meta-analysis: Pool data from public repositories (ChEMBL, PubChem) to identify outliers.
- Proteomics profiling: Detect off-target interactions via affinity pulldown-MS .
Methodological Tables
Table 1. Key Spectroscopic Benchmarks for Structural Validation
| Technique | Diagnostic Peaks/Patterns | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons (δ 7.2–8.5 ppm) | |
| X-ray | Dihedral angle: Pyridazine vs. phenyl (15–25°) | |
| IR | C=O stretch: 1680–1720 cm⁻¹ |
Table 2. DOE Variables for Synthesis Optimization
| Factor | Range Tested | Optimal Value (Predicted) |
|---|---|---|
| Temperature | 60–100°C | 85°C |
| Catalyst Loading | 5–15 mol% | 10 mol% |
| Reaction Time | 12–48 hrs | 36 hrs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
